molecular formula C18H23N3O2S B2372700 1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide CAS No. 2097894-47-6

1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide

Cat. No.: B2372700
CAS No.: 2097894-47-6
M. Wt: 345.46
InChI Key: KAOGJHUZSMBTJV-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridinyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the methanesulfonamide group: This is typically done through sulfonylation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide
  • 1-(3-methylphenyl)-N-{[1-(pyridin-3-yl)pyrrolidin-2-yl]methyl}methanesulfonamide
  • 1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-3-yl]methyl}methanesulfonamide

Uniqueness

1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more effective or selective in certain applications compared to its analogs.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-15-6-4-7-16(12-15)14-24(22,23)20-13-17-8-5-11-21(17)18-9-2-3-10-19-18/h2-4,6-7,9-10,12,17,20H,5,8,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGJHUZSMBTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCCN2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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